molecular formula C7H6O4 B1671441 2,5-Dihydroxybenzoic acid CAS No. 490-79-9

2,5-Dihydroxybenzoic acid

Cat. No.: B1671441
CAS No.: 490-79-9
M. Wt: 154.12 g/mol
InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N
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Description

Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a dihydroxybenzoic acid derivative of benzoic acid. It is a minor product of the metabolic breakdown of aspirin and is excreted by the kidneys. Gentisic acid is naturally found in the African tree Alchornea cordifolia and in wine . It is known for its antioxidant properties and is used in various pharmaceutical preparations.

Preparation Methods

Gentisic acid can be synthesized through several methods:

Chemical Reactions Analysis

Oxidation Reactions

  • Electrochemical Oxidation : The electrochemical behavior of 2,5-dihydroxybenzoic acid has been studied extensively. In a pH range of 5-12, it undergoes a two-electron oxidation process to form a substituted benzoquinone. The reaction is diffusion-controlled and reversible, indicating that both the initial compound and its oxidized form can interconvert under specific conditions .

  • Reaction with Singlet Oxygen : Research indicates that when exposed to singlet oxygen (1O2^1O_2), salicylic acid can form this compound as a product. This reaction highlights the compound's role in oxidative processes within biological systems .

Biochemical Reactions

  • Enzymatic Reactions : In the presence of gentisate 1,2-dioxygenase, gentisic acid reacts with molecular oxygen to produce maleylpyruvate. This enzymatic reaction is significant in metabolic pathways involving phenolic compounds .

Coordination Chemistry

  • Reactions with Chromium(III) : The interaction of this compound with chromium(III) ions in weak acidic solutions has been studied to understand its chelation properties. The reactions occur in two stages: an initial ligand binding followed by a chelation process. The activation parameters suggest that breaking intramolecular hydrogen bonds is crucial for the first stage .

Scientific Research Applications

Analytical Chemistry Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
2,5-Dihydroxybenzoic acid is widely recognized as an effective matrix for MALDI-MS. Its properties enhance the detection sensitivity and spatial resolution of analytes in complex biological samples.

  • Case Study: Detection of Fungicides
    In a study by Liang et al. (2024), DHB was utilized to improve the quantification of the fungicide pyrimethanil in strawberries. The results indicated that DHB significantly enhanced the detection sensitivity for pesticide residues, demonstrating its utility in food safety analysis .
  • Case Study: Lipid and Phytohormone Imaging
    Shi et al. (2024) reported on a novel application of DHB in simultaneous MALDI-MS imaging of multiple lipids and phytohormones in biological tissues. This study highlighted the versatility of DHB in facilitating complex biochemical analyses .
Application AreaDescriptionReference
MALDI-MS for FungicidesEnhanced detection of pesticide residues in fruitsLiang et al., 2024
Imaging of Lipids and PhytohormonesVisualization of multiple compounds in biological tissuesShi et al., 2024

Biochemical Research Applications

Role in Plant Defense Mechanisms
DHB has been shown to play a critical role in modulating plant defense against pathogens. In research conducted by Casati et al. (2024), DHB was used to study the kinetics of enzymes involved in plant resistance mechanisms . The findings underscored its importance in plant biochemistry and resistance breeding.

  • Case Study: Phenolic Content Analysis
    Thulasinathan et al. (2024) employed DHB to analyze phenolic compounds in various rice genotypes, highlighting its significance in nutritional studies and crop quality assessments .

Pharmacological Applications

Chemopreventive Properties
Recent studies have suggested that DHB may contribute to the chemopreventive effects associated with aspirin metabolites. Research indicated that both 2,3-DHBA and 2,5-DHBA inhibit cyclin-dependent kinase activity, which is crucial for cancer cell growth inhibition .

  • Case Study: Cancer Cell Growth Inhibition
    A study demonstrated that 2,5-DHBA could inhibit cancer cell proliferation through modulation of specific biochemical pathways, suggesting its potential as a therapeutic agent against colorectal cancer .

DHB exhibits various biological activities, including anti-inflammatory and antioxidant properties. A study utilizing the PASS software predicted multiple pharmacological activities for DHB derived from Momordica charantia fruit extracts, including gastrointestinal protection and glucose oxidase inhibition .

Biological ActivityDescriptionReference
Anti-inflammatoryInhibits inflammatory responsesPASS Software Study
Gastrointestinal protectionProtects against gastrointestinal hemorrhagePASS Software Study

Comparison with Similar Compounds

Gentisic acid is compared with other similar compounds, such as:

Gentisic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and antioxidant capabilities.

Biological Activity

2,5-Dihydroxybenzoic acid (2,5-DHBA) is a phenolic compound known for its diverse biological activities. This article explores its effects on cancer cell proliferation, antioxidant properties, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Activities

2,5-DHBA exhibits various biological activities, including:

  • Anticancer Properties : Inhibition of cancer cell growth through modulation of cell cycle regulators.
  • Antioxidant Effects : Protection against oxidative stress in cellular systems.
  • Inhibition of Cell Migration and Invasion : Potential applications in cancer metastasis prevention.

Anticancer Properties

Research indicates that 2,5-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that 2,5-DHBA effectively inhibited CDK1 and CDK6 activities in multiple cancer cell lines, including HCT-116, HT-29, and MDA-MB-231. The inhibition was dose-dependent, with significant reductions in cell proliferation observed at higher concentrations (750 µM to 1 mM) .

Table 1: Inhibition of CDK Activity by 2,5-DHBA

CDK EnzymeInhibition Concentration (µM)% Inhibition
CDK150020%
75040%
100060%
CDK2>750Significant
CDK41000Significant
CDK6>750Significant

This suggests that 2,5-DHBA may contribute to the chemopreventive effects of aspirin metabolites .

Antioxidant Effects

A study assessed the impact of 2,5-DHBA on Na+^+, K+^+-ATPase enzyme activity and glutathione (GSH) levels in rats exposed to hyperoxia. Results indicated that treatment with 2,5-DHBA significantly increased GSH levels and ATPase activity compared to control groups. This highlights its potential as an antioxidant agent .

Inhibition of Cell Migration and Invasion

The conjugation of 2,5-DHBA with gelatin has shown promise in inhibiting tumor cell migration and invasion. Research demonstrated that this conjugate suppressed both basal and Hsp90-stimulated migration of glioblastoma A-172 and fibrosarcoma HT1080 cells. The mechanism involves the detachment of Hsp90 from cell surface heparan sulfate proteoglycans (HSPGs), which are critical for tumor cell motility .

Table 2: Effects of 2,5-DHBA-Gelatin Conjugate on Tumor Cell Migration

Cell LineMigration Type% Inhibition
A-172BasalSignificant
Hsp90-stimulatedSignificant
HT1080BasalSignificant
Hsp90-stimulatedSignificant

This suggests a potential role for the 2,5-DHBA-gelatin conjugate in developing antimetastatic therapies .

Case Studies and Research Findings

  • Cancer Cell Proliferation : A study reported that among aspirin metabolites, 2,5-DHBA was particularly effective in inhibiting cancer cell proliferation across various lines. This positions it as a candidate for further investigation in cancer treatment strategies .
  • Oxidative Stress Mitigation : The antioxidant capacity of 2,5-DHBA was highlighted in experiments involving hyperoxic conditions in rats, showing its ability to enhance cellular defenses against oxidative damage .
  • Metastasis Prevention : The development of a synthetic polymer combining 2,5-DHBA with gelatin has opened avenues for targeted therapies aimed at preventing cancer metastasis by disrupting key cellular interactions involved in tumor spread .

Q & A

Basic Research Questions

Q. What are the primary biological activities of 2,5-dihydroxybenzoic acid, and how are these properties experimentally validated?

this compound (gentisic acid) is a potent inhibitor of fibroblast growth factors (FGFs), validated through in vitro assays measuring FGF-mediated cell proliferation. Researchers typically use fibroblast cell lines treated with FGFs and monitor inhibition via fluorescence-based viability assays (e.g., Alamar Blue) or ELISA for downstream signaling markers like phosphorylated ERK . Additionally, it is a human endogenous metabolite, detected in plasma after aspirin ingestion using HPLC or LC-MS .

Q. How is this compound utilized in MALDI-MS, and what are the standard protocols for matrix preparation?

this compound (DHB) is a widely used matrix for analyzing peptides, proteins, and carbohydrates. A standard protocol involves dissolving DHB in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) at a concentration of 20 mg/mL. For glycoprotein analysis, DHB is often mixed with additives like aniline or ammonium citrate to enhance ionization efficiency. The matrix is spotted onto a target plate and co-crystallized with the analyte .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Respiratory protection : Use fume hoods to avoid inhalation of dust.
  • Skin/eye protection : Wear nitrile gloves and safety goggles.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a tightly sealed container away from light and moisture .

Advanced Research Questions

Q. How does this compound inhibit fibroblast growth factors, and what experimental models are used to study its mechanism?

The compound competitively binds to FGF receptors (FGFRs), disrupting ligand-receptor interactions. Surface plasmon resonance (SPR) assays quantify binding affinity (Kd), while X-ray crystallography reveals structural interactions at the FGFR active site. In vivo models, such as zebrafish angiogenesis assays, validate anti-angiogenic effects by measuring vascular endothelial growth factor (VEGF) suppression .

Q. What challenges arise when using this compound in MALDI-MS for oligonucleotide analysis, and how can they be mitigated?

DHB causes fragmentation of oligonucleotides >10 bases due to excessive laser energy absorption. Solutions include:

  • Matrix modification : Mix DHB with ionic liquids (e.g., 1-methylimidazolium α-cyano-4-hydroxycinnamate) to reduce fragmentation.
  • Negative-ion mode : Enhances stability for short oligonucleotides (<5 bases) by reducing adduct formation .

Q. How can crystallographic studies of this compound inform supramolecular synthon design in crystal engineering?

Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding patterns (e.g., O–H···O interactions between hydroxyl and carboxyl groups). These motifs guide the design of co-crystals with complementary molecules (e.g., pyridine derivatives) for tailored physicochemical properties. Synthon reproducibility is validated via PXRD and thermal analysis (DSC/TGA) .

Q. What methodological discrepancies exist in quantifying this compound as a hydroxyl radical marker, and how are they resolved?

In Udenfriend’s systems, HPLC quantification of 2,5-DHB (a hydroxyl radical product) may overlap with isomers like 2,3-DHB. Resolution involves:

  • Chromatographic optimization : Use C18 columns with gradient elution (0.1% formic acid/acetonitrile) and UV detection at 247 nm.
  • Validation : Spiking samples with isotopically labeled standards (e.g., <sup>13</sup>C-2,5-DHB) for LC-MS/MS specificity .

Q. How does the pH-dependent solubility of this compound impact its application in biological assays?

At physiological pH (7.4), the carboxyl group deprotonates, increasing solubility but reducing membrane permeability. For cell-based assays, researchers pre-dissolve the compound in DMSO (≤0.1% final concentration) or use prodrugs (e.g., methyl esters) to enhance bioavailability. Solubility is quantified via shake-flask method with UV-Vis detection .

Q. Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound in aqueous solutions. How should researchers address this variability?

Instability arises from auto-oxidation under light or trace metal ions. Mitigation strategies include:

  • Storage : Prepare fresh solutions in deoxygenated water with EDTA (1 mM).
  • Analysis : Monitor degradation via LC-UV at 320 nm (oxidation product absorption) .

Q. Why do studies report varying IC50 values for FGF inhibition by this compound, and how can experimental design standardize these measurements?

Variability stems from differences in cell lines (e.g., NIH/3T3 vs. HEK293) and FGF isoforms (FGF2 vs. FGF7). Standardization requires:

  • Control normalization : Use housekeeping genes (e.g., GAPDH) for RT-qPCR data.
  • Dose-response curves : Perform 8-point dilutions (0.1–100 μM) with triplicate replicates .

Properties

IUPAC Name

2,5-dihydroxybenzoic acid
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InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)
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InChI Key

WXTMDXOMEHJXQO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O4
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Related CAS

4955-90-2 (mono-hydrochloride salt)
Record name Gentisic acid [INN]
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DSSTOX Substance ID

DTXSID4060078
Record name Benzoic acid, 2,5-dihydroxy-
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Molecular Weight

154.12 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid
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Solubility

5.0 mg/mL at 5 °C
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Vapor Pressure

0.0000021 [mmHg]
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CAS No.

490-79-9
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Melting Point

199.5 °C
Record name Gentisic acid
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Synthesis routes and methods

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
2,5-Dihydroxybenzoic acid

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